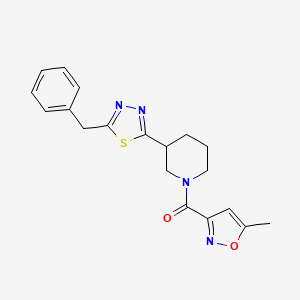

(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Description

Properties

IUPAC Name |

[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-13-10-16(22-25-13)19(24)23-9-5-8-15(12-23)18-21-20-17(26-18)11-14-6-3-2-4-7-14/h2-4,6-7,10,15H,5,8-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZSKMBGVPWMDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCCC(C2)C3=NN=C(S3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to have a broad range of biological activities. They have been used as sorafenib analogs, which are known to inhibit multiple kinases, including VEGFR-2.

Mode of Action

It’s worth noting that similar compounds have shown significant effects on cell proliferation. For instance, certain derivatives have been found to induce apoptotic cell death and block the cell cycle at the sub-G1 phase.

Biological Activity

The compound (3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a novel derivative that combines a thiadiazole moiety with an isoxazole structure, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Structural Characteristics

The compound features a 1,3,4-thiadiazole ring, which is recognized for its significant biological activities due to its electron-deficient nature and ability to participate in various biochemical interactions. The presence of the piperidine and isoxazole rings further enhances its potential as a therapeutic agent.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to the one exhibit potent antibacterial and antifungal activities. For instance:

- A study reported that various thiadiazole derivatives demonstrated significant inhibition against Pseudomonas aeruginosa biofilm formation, with some compounds showing activity comparable to standard antibiotics like ampicillin .

- The compound's structure suggests potential interactions with bacterial enzymes such as MurB, which could explain its efficacy against gram-negative bacteria .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been well-documented. The compound under investigation may share similar mechanisms:

- In vitro studies have shown that related thiadiazole compounds can induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, a derivative exhibited an IC50 value of 0.28 µg/mL against MCF-7 cells .

- Mechanistic studies suggest that these compounds may inhibit key signaling pathways involved in cancer progression, including down-regulation of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF) expression .

Case Studies

- Antimicrobial Efficacy : A recent evaluation of a series of thiadiazole derivatives showed promising results against various microbial strains. The compound demonstrated minimal inhibitory concentrations (MICs) in the low micromolar range against both bacterial and fungal pathogens .

- Cytotoxicity Assessment : In a comparative study involving multiple cancer cell lines, derivatives similar to the target compound were assessed for cytotoxic effects using the MTT assay. Results indicated that many derivatives had IC50 values below 10 µM, indicating high potency .

Data Table: Biological Activity Summary

| Activity Type | Target | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antibacterial | Pseudomonas aeruginosa | < 10 | Inhibition of biofilm formation |

| Antifungal | Various fungal strains | < 10 | Disruption of fungal cell wall synthesis |

| Anticancer | MCF-7 (breast cancer) | 0.28 | Cell cycle arrest at G2/M phase |

| Anticancer | HepG2 (liver cancer) | 9.6 | Apoptosis induction via caspase pathway |

Scientific Research Applications

Pharmacological Applications

The pharmacological applications of this compound can be categorized into several key areas:

Antimicrobial Activity

Compounds containing thiadiazole and isoxazole moieties have demonstrated significant antimicrobial properties. Research indicates that derivatives of these compounds exhibit activity against various bacterial strains. For instance, studies have shown that similar compounds have Minimum Inhibitory Concentration (MIC) values in the range of 10–15 µg/mL against common pathogens such as E. coli and S. aureus .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to the isoxazole ring, which has been linked to the inhibition of pro-inflammatory cytokines. Compounds with similar structures have been reported to reduce inflammation in animal models, suggesting that this compound may also possess comparable effects .

Analgesic Properties

The piperidine component may enhance the compound's analgesic properties. Research on piperidine derivatives has shown their effectiveness in pain management, likely through modulation of pain pathways in the central nervous system .

Case Studies and Research Findings

Several studies have explored the biological activities of thiadiazole and isoxazole derivatives:

Case Study 1: Antimicrobial Efficacy

In a study evaluating various synthesized thiadiazole derivatives, it was found that compounds similar to (3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone exhibited notable antimicrobial activity against Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated that modifications in the benzyl group significantly influenced activity levels .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory mechanisms of isoxazole derivatives revealed that they effectively inhibited NF-kB activation pathways in vitro. This suggests that the compound may similarly modulate inflammatory responses by targeting specific signaling pathways .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step reactions:

- Formation of Thiadiazole Ring : Reacting thiosemicarbazide with appropriate carboxylic acid derivatives.

- Piperidine Introduction : Nucleophilic substitution reactions involving piperidine derivatives.

- Isoxazole Formation : Condensation reactions to incorporate the isoxazole moiety.

These synthetic routes are crucial for optimizing yield and purity for potential industrial applications in pharmaceuticals .

Chemical Reactions Analysis

Thiadiazole Ring Modifications

The 5-benzyl group on the thiadiazole ring is susceptible to electrophilic substitution (e.g., nitration, halogenation) or nucleophilic displacement under basic conditions (Table 1).

Piperidine and Isoxazole Reactivity

-

Piperidine : The tertiary amine in piperidine undergoes quaternization with alkyl halides (e.g., CH₃I) or Mannich reactions with aldehydes and amines .

-

Isoxazole : The 5-methylisoxazole moiety participates in 1,3-dipolar cycloadditions or ring-opening reactions under acidic conditions .

Cross-Coupling and Functionalization

The methanone bridge facilitates Suzuki-Miyaura coupling with aryl boronic acids to introduce aryl groups (Table 2).

| Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Bromo-thiadiazole | Pd(PPh₃)₄, K₂CO₃, DME | 3-Aryl-1,3,4-thiadiazole derivatives | 70–85% | |

| Piperidine-Bpin | Pd(dppf)Cl₂, CsF, THF | Biaryl-piperidine hybrids | 65–78% |

Biological Activity and Derivatization

Analogous compounds exhibit anticancer and antibacterial properties, suggesting potential bioactivity for this compound:

-

Thiadiazole-piperidine hybrids inhibit Akt kinase (IC₅₀ = 4.18–12.30 μM) .

-

Isoxazole derivatives show efficacy against Staphylococcus aureus (MIC = 2–8 μg/mL) .

Stability and Degradation Pathways

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Heterocycle Core Modifications

A closely related analog is “(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone” (PubChem CID: N/A). Key differences include:

- Thiadiazole vs. Oxadiazole: Replacement of sulfur (thiadiazole) with oxygen (oxadiazole) alters electronic properties. Sulfur’s larger atomic size and polarizability increase lipophilicity (LogP ~3.2 vs.

- Benzyl vs. 4-Fluorobenzyl : Fluorination at the benzyl para-position introduces electronegativity, which may improve metabolic stability by reducing oxidative degradation but could also affect steric interactions with target proteins.

Functional Group Variations

Other analogs, such as “[5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone” (Journal of Chemical and Pharmaceutical Research, 2014), highlight the impact of replacing thiadiazole with pyrazole. Pyrazole’s hydrogen-bonding capacity may reduce LogP (predicted ~2.5) but improve aqueous solubility.

Physicochemical Properties

Comparative studies of structurally related compounds emphasize the role of analytical methods in evaluating properties like critical micelle concentration (CMC) and solubility:

*Methods like spectrofluorometry and tensiometry provide consistent CMC values for quaternary ammonium analogs (e.g., BAC-C12: 8.3 mM vs. 8.0 mM), suggesting applicability for thiadiazole derivatives.

Stability and Metabolic Considerations

Q & A

Q. Q1. What are the established synthetic routes for (3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. For analogous thiadiazole-piperidine hybrids, a common strategy includes:

Formation of the thiadiazole core : Reacting hydrazine derivatives with carbon disulfide or thiocarbamoyl precursors under acidic conditions to yield 1,3,4-thiadiazole intermediates .

Piperidine functionalization : Introducing benzyl groups via nucleophilic substitution or reductive amination. For example, 5-benzyl-1,3,4-thiadiazol-2-yl derivatives are often alkylated using benzyl halides in the presence of a base (e.g., K₂CO₃) .

Methanone coupling : The final step involves reacting the functionalized piperidine with 5-methylisoxazole-3-carbonyl chloride under Schotten-Baumann conditions (e.g., dichloromethane, triethylamine) .

Key intermediates : Thiadiazole hydrazides, benzylated piperidines, and activated carbonyl reagents.

Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

- 1H/13C NMR :

- HRMS : Exact mass calculation for C₂₁H₂₁N₅O₂S (exact mass: 415.1424) to confirm molecular ion peaks .

- IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C=N (~1600 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can researchers resolve discrepancies in spectroscopic data between synthetic batches of this compound?

Methodological Answer: Discrepancies often arise from:

- Rotameric equilibria : Dynamic NMR (e.g., variable-temperature 1H NMR) can identify conformational isomers in piperidine-thiadiazole systems .

- Residual solvents : Use deuterated solvents with high purity and conduct HSQC/HMBC experiments to distinguish solvent peaks from compound signals .

- Byproduct identification : LC-MS/MS or preparative TLC (silica gel, ethyl acetate/hexane) to isolate impurities. Compare retention times and fragmentation patterns with reference standards .

Q. Q4. What experimental design principles apply when optimizing the reaction yield of the methanone coupling step?

Methodological Answer:

- DoE (Design of Experiments) : Vary parameters like solvent polarity (e.g., DMF vs. THF), temperature (0°C to reflux), and stoichiometry (1:1 to 1:2 acyl chloride:amine) to identify optimal conditions .

- Catalysis screening : Test Lewis acids (e.g., ZnCl₂) or coupling agents (EDC/HOBt) to enhance reactivity .

- In-line monitoring : Use HPLC with UV detection (λ = 254 nm) to track reaction progress and minimize over-reaction .

Q. Q5. How can researchers assess the biological activity of this compound, and what in vitro assays are most suitable for preliminary screening?

Methodological Answer:

- Targeted assays :

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values to reference drugs .

- Mechanistic studies :

Data Analysis & Contradiction Management

Q. Q6. How should researchers interpret conflicting bioactivity data between in vitro and in silico studies for this compound?

Methodological Answer:

- Validation steps :

- Confirm compound purity (>95% by HPLC) to rule out impurity-driven activity .

- Replicate in vitro assays under controlled O₂ levels (e.g., hypoxia vs. normoxia) to assess environmental sensitivity .

- Cross-validate docking results with molecular dynamics simulations (AMBER/NAMD) to check binding stability .

- Statistical tools : Use Bland-Altman plots or Cohen’s κ to quantify agreement between experimental and computational data .

Methodological Resources

- Synthetic protocols : Refer to cyclization methods in Uma et al. (2018) for analogous thiadiazole-oxadiazinane systems .

- Spectroscopic databases : Use the NIH/NIST Chemistry WebBook for reference IR/NMR spectra .

- Bioassay design : Follow guidelines from Bradshaw et al. (2002) for reproducible cytotoxicity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.